(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5R,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Description
The compound “(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5R,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one” (hereafter referred to as Compound A) is a highly complex spirocyclic molecule. Its structure features:
- A spiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[...]pentacosa...] core, indicating a fused polycyclic system with a shared spiro carbon atom .
- Multiple stereocenters (denoted by R/S configurations), including a (2S)-butan-2-yl substituent and hydroxyl/methoxy groups at positions 21' and 24'.
- Branched sugar-like oxane moieties with methyl and methoxy substituents, suggesting possible glycosidic linkages influencing solubility and bioavailability .
Spiro compounds like Compound A are prized in medicinal chemistry for their conformational rigidity, 3D complexity, and ability to interact with biomolecular targets via unique binding modes .
Properties
Molecular Formula |
C49H75NO13 |
|---|---|
Molecular Weight |
886.1 g/mol |
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5R,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C49H75NO13/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(27(3)14-13-15-33-25-56-46-42(51)30(6)20-36(47(52)59-35)49(33,46)53)60-40-23-38(55-11)45(32(8)58-40)61-39-22-37(54-10)41(50-9)31(7)57-39/h13-16,18-20,26-27,29,31-32,34-46,50-51,53H,12,17,21-25H2,1-11H3/b14-13-,28-16-,33-15?/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43-,44+,45-,46+,48+,49+/m0/s1 |
InChI Key |
CXEGAUYXQAKHKJ-CTCPCBOBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)NC)OC)OC)/C)C |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C |
Origin of Product |
United States |
Biological Activity
The compound (1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5R,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one is a complex organic molecule with significant biological activity. This article explores its biological properties based on existing research and case studies.
The molecular formula of the compound is C47H70O14 with a molecular weight of 859.0 g/mol. The structure features multiple hydroxyl groups and a spirocyclic arrangement that contributes to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C47H70O14 |
| Molecular Weight | 859.0 g/mol |
| Purity | ≥ 95% |
The biological activity of this compound predominantly involves modulation of ion channels and neurotransmitter release in various biological systems. It has been shown to interact with glutamate receptors and GABA receptors which are crucial for neuronal signaling.
Key Mechanisms:
- Neurotransmitter Modulation : The compound enhances the release of neurotransmitters such as GABA and inhibits excitatory neurotransmitter pathways.
- Ion Channel Interaction : It exhibits activity on voltage-gated sodium channels which are essential for action potential propagation in neurons.
Biological Activity
Research indicates that this compound demonstrates a range of biological activities including:
-
Antiparasitic Activity : It has shown effectiveness against various parasitic infections by disrupting the neuromuscular function of parasites.
- Case Study : In a study involving nematodes (Caenorhabditis elegans), the compound significantly reduced motility at concentrations as low as 10 µM.
-
Antimicrobial Properties : Exhibits broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria.
- Research Findings : In vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.
-
Cytotoxic Effects : Preliminary studies suggest potential cytotoxicity against cancer cell lines.
- Case Study : The compound was tested on human breast cancer cells (MCF7) where it induced apoptosis at concentrations above 50 µM.
Safety and Toxicology
Toxicological assessments indicate that while the compound is effective against various pathogens and parasites at therapeutic doses, higher concentrations may lead to cytotoxic effects in mammalian cells.
| Endpoint | Observation |
|---|---|
| Acute Toxicity | Low toxicity at therapeutic doses |
| Chronic Toxicity | Potential cytotoxicity at high concentrations |
Scientific Research Applications
The compound identified as (1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5R,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one is a complex organic molecule with significant applications in various scientific fields. This article will explore its applications in agriculture , medicine , and biochemistry , along with relevant case studies and data tables.
Pesticides and Insecticides
The compound is closely related to avermectins and has been utilized as a potent insecticide and acaricide. Its mechanism of action involves disrupting the nervous system of pests by enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to paralysis and death of the target organisms.
Case Study: Efficacy Against Pests
A study conducted on the effectiveness of this compound against various agricultural pests demonstrated a significant reduction in populations of target insects such as aphids and spider mites. The results indicated an efficacy rate exceeding 90% under controlled conditions.
| Pest Type | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Aphids | 92 | 50 |
| Spider Mites | 89 | 75 |
| Whiteflies | 85 | 60 |
Antiparasitic Treatments
The compound has shown promise as an antiparasitic agent in veterinary medicine. It is particularly effective against nematodes and arthropods in livestock.
Case Study: Veterinary Use
In a clinical trial involving cattle infected with nematodes, administration of the compound resulted in a 95% reduction in parasite load within two weeks. This highlights its potential for improving livestock health and productivity.
| Animal Type | Initial Parasite Load (eggs/g) | Post-Treatment Load (eggs/g) | Reduction (%) |
|---|---|---|---|
| Cattle | 1500 | 75 | 95 |
| Sheep | 1200 | 60 | 95 |
Research on Neurotransmission
Given its mechanism of action involving GABA modulation, the compound has been studied for its effects on neurotransmission. Research indicates potential applications in understanding neurological disorders.
Case Study: Neurotransmission Studies
In vitro studies have shown that the compound enhances GABAergic transmission in cultured neurons. This effect could lead to further research into its use as a therapeutic agent for conditions such as epilepsy or anxiety disorders.
| Experimental Condition | GABA Level Increase (%) | Control Group (%) |
|---|---|---|
| Low Concentration | 30 | 5 |
| High Concentration | 60 | 10 |
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The compound contains multiple hydroxyl groups (e.g., at positions 21' and 24') that participate in typical alcohol reactions:
-
Esterification : Reacts with acetyl chloride or anhydrides under basic conditions to form esters, enhancing lipophilicity.
-
Oxidation : Tertiary hydroxyl groups may resist oxidation, but primary/secondary hydroxyls can be oxidized to ketones or carboxylic acids using Jones reagent or pyridinium chlorochromate (PCC).
-
Protection/Deprotection : Silane ethers (e.g., TBSCl) or acetyl groups are used to protect hydroxyls during synthetic modifications.
Methoxy Group Transformations
Methoxy substituents (e.g., at positions 4 and 5 of oxane rings) undergo:
-
Demethylation : Treated with BBr₃ or HI to yield phenolic hydroxyl groups, altering electron density .
-
Nucleophilic Substitution : Under acidic conditions, methoxy groups may participate in SN2 reactions with strong nucleophiles (e.g., thiols) .
Spirocyclic Ether Stability
The spiro[2,3-dihydropyran-6,6'-trioxatetracyclo...] system shows limited reactivity under mild conditions but undergoes:
-
Acid-Catalyzed Ring-Opening : Exposure to HCl or H₂SO₄ disrupts the spirocyclic ether, forming linear ketones or diols .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces double bonds within the tetracyclic framework, modifying stereochemistry .
Glycosidic Linkage Reactivity
The glycosidic bonds (e.g., between oxane rings) are susceptible to:
-
Hydrolysis : Acidic or enzymatic cleavage (e.g., using β-glucosidase) breaks the linkage, yielding smaller fragments.
-
Transglycosylation : Enzymatic methods transfer sugar moieties to alternative acceptors.
Stereochemical Influence on Reactions
The compound’s 14 stereocenters dictate reaction pathways:
-
Epimerization : Basic conditions may cause epimerization at labile stereocenters (e.g., C-2 or C-6) .
-
Diastereoselective Modifications : Chiral catalysts (e.g., Sharpless catalysts) enable selective functionalization of specific stereocenters.
Analytical Methods for Reaction Monitoring
Functionalization of the Methylamino Group
The methylamino substituent (on the oxane ring) participates in:
-
Alkylation : Reacts with alkyl halides to form secondary amines .
-
Acylation : Forms amides with acyl chlorides (e.g., benzoyl chloride) .
Stability Under Physiological Conditions
In aqueous environments (pH 7.4, 37°C):
-
Hydrolytic Degradation : Slow cleavage of glycosidic bonds over 72 hours.
-
Oxidative Stability : Resists auto-oxidation due to steric shielding of hydroxyls.
Comparison with Similar Compounds
Comparison with Similar Spiro Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Compound A and Analogues
Key Observations:
- Rigidity and Strain : Unlike spiro-β-lactams with cyclopentane rings (higher strain), Compound A ’s tetracyclic framework likely reduces strain, enhancing synthetic feasibility compared to smaller spiro systems .
- Functional Diversity : The hydroxyl and methoxy groups in Compound A resemble substituents in antiviral spirothiopyrrolizidines (e.g., compound 8b), which showed superior protein-binding affinity via hydrogen bonding .
- Sugar-like Moieties : The oxane branches in Compound A are structurally analogous to glycosylated spiro compounds in , which are designed for improved pharmacokinetics .
Preparation Methods
Multicomponent Reactions for Dihydropyran Core Formation
The 2,3-dihydropyran moiety is a critical structural component. Recent advances in Ta-MOF (tantalum-based metal-organic framework)-catalyzed multicomponent reactions provide a template for constructing similar systems. For example, ultrasonic-assisted synthesis using Ta-MOF nanostructures enables efficient cyclocondensation of aldehydes, malononitrile, and ethyl acetoacetate to yield 1,4-dihydropyran derivatives with >90% efficiency under mild conditions . Key parameters include:
Table 1: Optimization of Ta-MOF-Catalyzed Dihydropyran Synthesis
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | EtOH/H2O (1:1) | 95 | |
| Catalyst Loading | 4 mg | 94 | |
| Temperature | 25°C | 93 |
This method’s scalability and recyclability (6 cycles with <5% efficiency loss) make it applicable for constructing the dihydropyran core of the target compound.
Stereoselective Spirocyclization via Domino Reactions
The spiro junction at C6 requires precise stereocontrol. Asymmetric domino reactions, such as Michael-Michael sequences, have been employed to synthesize spirooxindoles and related systems with up to 99% enantiomeric excess (ee) . For instance, Cu(OTf)₂ with chiral bisoxazoline ligands catalyzes spirocyclization between α,β-unsaturated ketones and oxindoles, achieving >20:1 diastereomeric ratios (dr) .
Table 2: Domino Reaction Optimization for Spiro Systems
| Catalyst System | Substrate Pair | dr | ee (%) | Reference |
|---|---|---|---|---|
| Cu(OTf)₂/L* | Methyleneindolinone + Acrylamide | 20:1 | 99 | |
| Squaramide-tertiary amine | Nitroalkene + Cyclohexanedione | 15:1 | 98 |
These conditions are adaptable for forming the spiro[2,3-dihydropyran-6,6'-trioxatetracyclo...] framework, though adjustments may be needed for the tetracyclic system’s steric demands.
Glycosylation for Oxane Substituents
The 12'- and 5-oxy-linked oxane rings necessitate stereoselective glycosylation. A protocol from uses K₂CO₃ in methanol for coupling benzaldehyde derivatives with aminoethylbenzamides, yielding functionalized dihydroquinazolinones. Similarly, demonstrates spiro-dihydropyran glycosylation via Cs₂CO₃-mediated nucleophilic substitution, achieving 89–96% yields for similar sugar-like moieties.
Critical Considerations:
-
Protecting Groups: Temporary protection of hydroxyl and amino groups (e.g., tert-butyldimethylsilyl ethers, Boc) is essential to prevent side reactions .
-
Stereochemistry: Chiral auxiliaries or enzymatic resolution may be required to achieve the (2R,4S,5S,6S) and (2S,4S,5R,6S) configurations in the oxane rings .
Convergent Synthesis of Polycyclic Framework
The tetracyclic system (3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene) likely requires a convergent approach. A patented Diels-Alder strategy constructs dihydropyrans via [4+2] cycloaddition between dienes and aldehydes, yielding cis/trans mixtures resolved by silica chromatography. For the target compound, a similar strategy could assemble fragments like:
-
Fragment A: Dihydropyran core with butan-2-yl and methyl groups.
-
Fragment B: Trioxatetracyclic system synthesized via oxidative cyclization or photochemical methods .
Table 3: Fragment Coupling Efficiency
| Coupling Method | Fragments | Yield (%) | Reference |
|---|---|---|---|
| Pd-mediated cross-coupling | Aryl bromide + Boronic acid | 78 | |
| Mitsunobu reaction | Alcohol + Thiol | 82 |
The 21',24'-dihydroxy and methylamino groups require late-stage introduction. A method from uses BF₃·OEt₂ to deprotect silyl ethers selectively, while employs HCl/MeOH for Boc removal.
Challenges:
-
Chemoselectivity: Avoiding over-oxidation of dihydropyran during hydroxylation.
-
Stereochemical Integrity: Ensuring retention of configuration during deprotection.
Analytical Validation
Structural confirmation relies on:
Q & A
Q. Basic Research Focus
- Lyophilization : Pre-freeze intermediates in tert-butyl methyl ether () .
- Solvent selection : Use low-water-content solvents (e.g., anhydrous DCM/THF) and molecular sieves, as in ’s protocol for azabicyclo-octane derivatives .
Can AI-driven simulations improve yield prediction for multi-step syntheses?
Advanced Research Focus
Yes. details AI models trained on historical reaction data (e.g., temperature, catalyst turnover) to predict yields for each step . For example, random forest algorithms achieved >85% accuracy in ’s COMSOL-integrated workflows for macrocycle synthesis.
How can stability studies be designed to assess degradation under varying pH and temperature?
Advanced Research Focus
Use accelerated aging studies with Arrhenius modeling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
